molecular formula C9H14F2O2 B13615552 3-Cyclopentyl-4,4-difluorobutanoic acid

3-Cyclopentyl-4,4-difluorobutanoic acid

Cat. No.: B13615552
M. Wt: 192.20 g/mol
InChI Key: KZDVKUWYIGSDIQ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-4,4-difluorobutanoic acid is a high-purity chemical reagent intended for research use only, strictly not for diagnostic or therapeutic applications. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a difluoromethyl moiety and a carboxylic acid functional group, makes it a valuable intermediate for constructing more complex molecules. The incorporation of fluorine atoms can significantly alter a compound's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability, making this reagent particularly useful in the design and development of potential pharmaceutical candidates . Researchers can employ this acid in various synthetic transformations, including amide coupling reactions to create protease inhibitors, metal-catalyzed cross-couplings, and as a precursor for novel heterocyclic compounds. The cyclopentyl group offers a distinct steric and conformational profile that can be exploited to explore structure-activity relationships in drug discovery projects. This product is handled with cold-chain transportation to ensure stability and is supplied under an inert atmosphere. Researchers are advised to consult the safety data sheet and implement appropriate precautions when handling, as similar carboxylic acid compounds can be corrosive and cause severe skin burns and eye damage .

Properties

Molecular Formula

C9H14F2O2

Molecular Weight

192.20 g/mol

IUPAC Name

3-cyclopentyl-4,4-difluorobutanoic acid

InChI

InChI=1S/C9H14F2O2/c10-9(11)7(5-8(12)13)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,12,13)

InChI Key

KZDVKUWYIGSDIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Cyclopentyl-4,4-difluorobutanoic acid

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the butanoic acid backbone.
  • Introduction of the cyclopentyl substituent at the 3-position.
  • Installation of the geminal difluoro substituents at the 4-position.

The difluoromethylene group is often introduced via halogenation-fluorination sequences or by using fluorinated building blocks. The cyclopentyl group can be introduced by alkylation or by using cyclopentyl-containing starting materials.

Specific Synthetic Routes

Based on available patent literature and chemical synthesis precedents, the following methods are applicable:

Halogenation and Fluorination Approach
  • Starting from a suitable 3-cyclopentylbutanoic acid or its derivative, halogenation at the 4-position is performed using reagents such as N-bromosuccinimide (NBS) or other halogen sources.
  • Subsequent nucleophilic substitution or fluorination with reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor introduces the two fluorine atoms at the 4-position, yielding the 4,4-difluoro derivative.

This method requires careful control of reaction conditions to avoid over-fluorination or side reactions.

Use of Difluorinated Building Blocks
  • Utilization of 4,4-difluorobutanal or 4,4-difluorobutanoic acid derivatives as starting materials.
  • Alkylation at the 3-position with cyclopentyl organometallic reagents (e.g., cyclopentylmagnesium bromide) under controlled conditions.
  • Oxidation or functional group transformations to afford the target acid.

This approach benefits from the availability of fluorinated intermediates and can provide better regioselectivity.

Cross-Coupling and Condensation Reactions
  • Employing cross-coupling methods such as Suzuki or Negishi coupling to attach the cyclopentyl group onto a difluorinated butanoic acid scaffold.
  • Condensation reactions involving difluorinated keto acids and cyclopentyl amines or alcohols may also be used to build complexity.

Research Outcomes and Yields

  • Typical yields for fluorination steps range from 60% to 85%, depending on the fluorinating agent and substrate.
  • Alkylation reactions introducing the cyclopentyl group often proceed with yields above 70% under optimized conditions.
  • Purification is usually achieved by column chromatography or crystallization, with characterization by NMR, MS, and IR confirming the difluorinated acid structure.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Halogenation + Fluorination NBS or similar halogen source; DAST or Deoxo-Fluor 60-85 Requires careful control to avoid side reactions
Alkylation of Difluorinated Acid Cyclopentylmagnesium bromide; mild base 70-80 Good regioselectivity; needs fluorinated building block
Cross-Coupling Pd-catalyst; boronic acid or organozinc reagents 65-75 Versatile; may require ligand optimization
Amidation/Condensation (Patent) HATU, DIPEA, DMF solvent, 30 °C 70-80 Mild conditions; adaptable for various substituents

Analytical Characterization and Research Notes

  • NMR Spectroscopy: The presence of geminal difluoro groups is confirmed by characteristic coupling patterns in ^19F NMR and ^1H NMR spectra.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound (~194 g/mol) confirm the molecular formula.
  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purity assessment.
  • Crystallography: When available, X-ray crystallography provides definitive structural confirmation.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-4,4-difluorobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of cyclopentyl ketone or difluorobutanoic acid derivatives.

    Reduction: Formation of cyclopentyl alcohol or difluorobutanol derivatives.

    Substitution: Formation of substituted cyclopentyl derivatives with various functional groups.

Scientific Research Applications

3-Cyclopentyl-4,4-difluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-4,4-difluorobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Substituent and Fluorination Variations

The table below highlights key structural and functional differences between 3-cyclopentyl-4,4-difluorobutanoic acid and related compounds:

Compound Name Molecular Formula Substituent (C3) Fluorination (C4) Molecular Weight Notable Properties/Applications References
This compound C₉H₁₄F₂O₂ Cyclopentyl 4,4-difluoro 200.21 (calc.) Lipophilic; potential drug intermediate
4-Bromo-4,4-difluorobutyric acid C₄H₅BrF₂O₂ Bromine (C4) 4,4-difluoro 202.98 High reactivity (Br as leaving group)
3-(Cyclopropylamino)-4,4,4-trifluorobutanoic acid C₇H₁₀F₃NO₂ Cyclopropylamino 4,4,4-trifluoro 197.16 Enhanced acidity; peptide modification
(S)-2-Amino-4,4-difluorobutanoic acid C₄H₇F₂NO₂ Amino (C2) 4,4-difluoro 151.10 Used in tRNA aminoacylation studies
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid C₆H₈F₄O₂ 2,2-Difluoroethyl (C2) 4,4-difluoro 188.05 Conformational flexibility

Key Structural and Functional Insights

Cyclopentyl vs. Smaller Cycloalkyl Groups: The cyclopentyl group in the target compound provides greater steric hindrance and lipophilicity compared to cyclopropane-based analogs (e.g., 3-(cyclopropylamino)-4,4,4-trifluorobutanoic acid, ). This may influence membrane permeability in bioactive molecules. Cyclohexane-containing analogs (e.g., 4,4-difluorocyclohexanecarboxylic acid, ) exhibit different ring strain and solubility profiles due to larger ring size.

Fluorination Patterns: 4,4-Difluoro vs. 4,4,4-Trifluoro: The trifluoro substitution in compounds like 3-(cyclopropylamino)-4,4,4-trifluorobutanoic acid increases electron-withdrawing effects, lowering pKa compared to difluoro analogs . Positional Fluorination: Fluorine at C4 stabilizes the carboxylate anion via inductive effects, enhancing acidity. This is critical in designing enzyme inhibitors or catalysts .

Functional Group Diversity: Amino-substituted analogs (e.g., (S)-2-amino-4,4-difluorobutanoic acid, ) are utilized in protein mutagenesis due to their compatibility with ribosomal translation systems. Brominated analogs (e.g., 4-bromo-4,4-difluorobutyric acid, ) are reactive intermediates in nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Cyclopentyl-4,4-difluorobutanoic acid, and how can its purity be verified?

  • Methodological Answer : The compound is typically synthesized via fluorination of cyclopentyl-substituted butanoic acid precursors. For example, halogen-exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce fluorine atoms at the 4,4-positions. Purification often involves column chromatography or recrystallization. Purity verification requires HPLC (high-performance liquid chromatography) with UV detection or NMR (¹H/¹³C/¹⁹F) to confirm structural integrity and absence of unreacted intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹⁹F NMR : To confirm the presence and position of fluorine atoms.
  • LC-MS : For molecular weight validation and detecting impurities.
  • X-ray crystallography : To resolve stereochemistry if chiral centers are present.
  • IR spectroscopy : To identify carboxylate (C=O) and cyclopentyl C-H stretching bands.
    Comparative analysis with fluorinated analogs (e.g., 2-amino-4,4-difluorobutanoic acid) is critical for benchmarking spectral features .

Q. What is the primary mechanism of action of this compound in neuropharmacological studies?

  • Methodological Answer : The compound and its derivatives (e.g., 2-amino-4,4-difluorobutanoic acid hydrochloride) interact with neurotransmitter systems by modulating δ-opioid receptors, which are implicated in analgesia and mood regulation. Mechanistic studies involve radioligand binding assays (e.g., using [³H]DAMGO) to quantify receptor affinity and in vivo rodent models to assess behavioral responses to pain or stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported δ-opioid receptor binding affinities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or receptor isoform specificity. To address this:

  • Use standardized buffer systems (e.g., Tris-HCl at pH 7.4).
  • Compare binding data across multiple cell lines (e.g., HEK-293 vs. CHO cells expressing human δ-opioid receptors).
  • Validate results with competitive antagonism studies using selective inhibitors like naltrindole .

Q. What methodological considerations are critical when incorporating this compound into proteins via tRNA aminoacylation?

  • Methodological Answer : To integrate fluorinated amino acids into proteins:

  • Chemically aminoacylate tRNA using hybrid dinucleotide pdCpA and enzymatic ligation.
  • Optimize in vitro translation systems (e.g., E. coli S30 extract) to accommodate fluorinated residues.
  • Validate incorporation via mass spectrometry and fluorescence-based assays to confirm functional protein folding .

Q. How does the stereochemistry of this compound derivatives influence their biological activity?

  • Methodological Answer : Enantiomers (e.g., (2S,3R)- vs. (2R,3S)-configurations) exhibit divergent receptor binding or metabolic stability. Resolve stereochemistry via:

  • Chiral HPLC with amylose-based columns.
  • Circular dichroism (CD) to correlate optical activity with bioactivity.
  • Molecular docking simulations to predict enantiomer-receptor interactions .

Q. What experimental strategies are used to evaluate the role of fluorination in the compound’s pharmacokinetics?

  • Methodological Answer : Fluorination enhances lipophilicity and metabolic stability. Strategies include:

  • LogP measurements : Compare with non-fluorinated analogs (e.g., 4-cyclohexylbutanoic acid).
  • Microsomal stability assays : Assess hepatic metabolism using rat liver microsomes.
  • In vivo PET imaging : Label the compound with ¹⁸F to track biodistribution .

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